molecular formula C19H18N2O B5775375 N-[4-(dimethylamino)phenyl]naphthalene-2-carboxamide

N-[4-(dimethylamino)phenyl]naphthalene-2-carboxamide

Cat. No.: B5775375
M. Wt: 290.4 g/mol
InChI Key: APYNYECXMFAKNM-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]naphthalene-2-carboxamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a dimethylamino group and a carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]naphthalene-2-carboxamide typically involves the reaction of 4-(dimethylamino)aniline with naphthalene-2-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often incorporating continuous flow techniques and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid derivatives.

    Reduction: N-[4-(dimethylamino)phenyl]naphthalen-2-amine.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]naphthalene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, often through its fluorescent properties. The compound can bind to various biomolecules, altering their function and enabling visualization under specific conditions. The pathways involved may include fluorescence resonance energy transfer (FRET) and other photophysical processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxamide derivatives: These compounds share the naphthalene core and carboxamide functionality but differ in their substituents, leading to variations in their chemical and physical properties.

    Dimethylaminophenyl derivatives: Compounds with the dimethylaminophenyl group exhibit similar electronic properties but may have different core structures.

Uniqueness

N-[4-(dimethylamino)phenyl]naphthalene-2-carboxamide is unique due to its combination of a naphthalene core and a dimethylaminophenyl group, providing distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring specific photophysical characteristics and chemical versatility .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-21(2)18-11-9-17(10-12-18)20-19(22)16-8-7-14-5-3-4-6-15(14)13-16/h3-13H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYNYECXMFAKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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